6-(三氟甲氧基)-1H-吲哚

描述

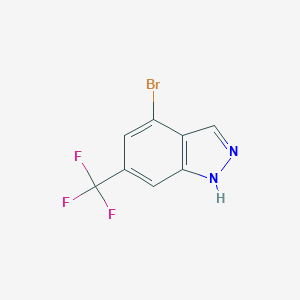

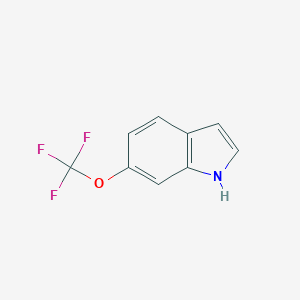

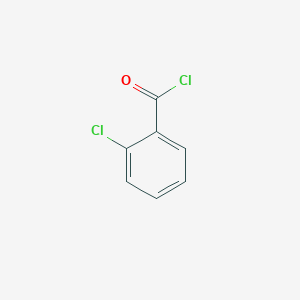

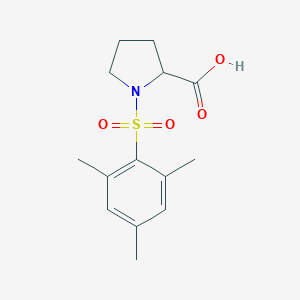

6-(Trifluoromethoxy)-1H-indole is a fluorinated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in many biologically active molecules. While the provided papers do not directly discuss 6-(Trifluoromethoxy)-1H-indole, they do provide insights into the chemistry of related fluorinated indoles, which can be used to infer properties and reactivity patterns for the compound .

Synthesis Analysis

The synthesis of fluorinated indoles, such as 6-(trifluoromethyl)indole, often involves the use of starting materials that can introduce the trifluoromethyl group into the indole core. For instance, N-(2-iodophenyl)trifluoroacetimidoyl chlorides have been used as starting materials for the synthesis of various trifluoromethylated heterocycles, including indoloquinazolines, through C-H bond functionalization . Similarly, bromoindole derivatives have been used to synthesize trifluoromethyldiazirinyl indoles, which serve as precursors for bioactive metabolites . These methods could potentially be adapted for the synthesis of 6-(Trifluoromethoxy)-1H-indole by incorporating the appropriate leaving groups and reaction conditions to introduce the trifluoromethoxy moiety.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorinated substituent on the indole ring, which can significantly influence the electronic properties of the molecule. For example, the presence of a trifluoromethyl group can increase the lipophilicity and metabolic stability of the compound . The electronic effects of the trifluoromethyl group can also affect the absorption and emission spectra of indole derivatives, as seen in the case of triarylamines based on 6H-indolo[2,3-b]quinoxaline .

Chemical Reactions Analysis

Fluorinated indoles participate in a variety of chemical reactions. The introduction of trifluoromethyl and difluoroethyl radicals into indole derivatives has been achieved through radical-mediated dearomatization, leading to the synthesis of spirocyclic indolines . Additionally, the reactivity of 6-(difluoromethyl)indole with tryptophan synthase has been studied, showing that the enzyme processes the indolyl substrate without promoting dehalogenation . These studies suggest that 6-(Trifluoromethoxy)-1H-indole could also undergo unique chemical transformations influenced by the electron-withdrawing trifluoromethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are often altered by the introduction of fluorine atoms. For instance, the stability and reactivity of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole have been characterized, with the trifluoromethyl analogs expected to have enhanced stability due to the strong carbon-fluorine bond . The presence of fluorine can also affect the boiling point, solubility, and overall reactivity of the compound. The synthesis of trifluoromethyl epoxy ethers and their reactions with aromatic amines to form trifluoromethyl indole derivatives further illustrate the versatility of fluorinated indoles in synthetic chemistry .

科学研究应用

医药

6-(三氟甲氧基)-1H-吲哚中的三氟甲氧基基团以其提高药物代谢稳定性和亲脂性的能力而闻名 . 这可以提高药物疗效并减少副作用。 它被用于设计具有潜在神经保护作用的新型药物分子 .

农业

在农业领域,三氟甲氧基基团有助于农用化学品的开发。 它被用于制造保护作物免受病虫害的化合物,从而提高产量和质量 .

材料科学

这种化合物在材料科学中作为构建单元,用于创造具有理想特性的新材料,例如提高熔点和降低表面张力,这对开发电子设备很有帮助 .

化学合成

6-(三氟甲氧基)-1H-吲哚: 在化学合成中用作试剂,将三氟甲氧基基团引入其他分子,从而促进各种三氟甲基醚的生成 .

生物医学研究

在生物医学研究中,该化合物因其生物活性而被研究,有可能推动药物发现和针对各种疾病的治疗方法的开发 .

环境科学

三氟甲氧基基团的独特特性在环境科学中被利用,以开发可以潜在地减少环境影响并提高其他对环境敏感物质稳定性的化合物 <svg class="icon" height="16" p-id="1735" t="1

作用机制

Target of Action

The primary target of 6-(Trifluoromethoxy)-1H-indole, also known as Riluzole, is the glutamate neurotransmission system . It has been shown to inhibit both glutamate release and postsynaptic glutamate receptor signaling . It also reportedly inhibits voltage-gated sodium channels .

Mode of Action

6-(Trifluoromethoxy)-1H-indole interacts with its targets by modulating glutamate neurotransmission . It inhibits the release of glutamate, a neurotransmitter that sends signals in the brain and throughout the nerves in the body . It also inhibits postsynaptic glutamate receptor signaling . This compound has also been reported to inhibit voltage-gated sodium channels .

Biochemical Pathways

The biochemical pathways affected by 6-(Trifluoromethoxy)-1H-indole are primarily those involving glutamate neurotransmission . By inhibiting both the release of glutamate and the signaling of postsynaptic glutamate receptors, this compound can modulate the biochemical pathways that these processes are involved in .

Pharmacokinetics

6-(Trifluoromethoxy)-1H-indole is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are linear over a dose range of 25 to 100 mg given every 12 hours . The mean elimination half-life of this compound is 12 hours after repeated doses . With multiple-dose administration, it accumulates in plasma by about twofold and steady-state is reached in less than 5 days .

Result of Action

The molecular and cellular effects of 6-(Trifluoromethoxy)-1H-indole’s action primarily involve the modulation of glutamate neurotransmission . By inhibiting glutamate release and postsynaptic glutamate receptor signaling, this compound can help to reduce the damage to motor neurons that is often seen in conditions like amyotrophic lateral sclerosis (ALS) .

安全和危害

未来方向

属性

IUPAC Name |

6-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJNBPQUZSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621997 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

467451-91-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)